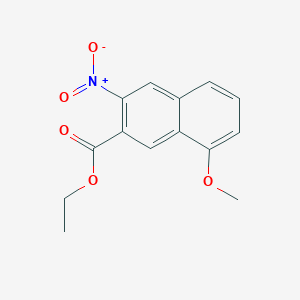
Ethyl 8-methoxy-3-nitronaphthalene-2-carboxylate
Cat. No. B8461981
Key on ui cas rn:
919994-97-1
M. Wt: 275.26 g/mol
InChI Key: OYRYQAKSDODNBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07781438B2
Procedure details


A solution of 3-nitro-propionic acid ethyl ester (16.25 g, 110.45 mmol, 4.0 equiv) in EtOH (150 ml) was added at 0° C. under an atmosphere of argon to a freshly prepared solution of sodium (2.54 g, 110.45 mmol, 4.0 equiv) in EtOH (110 ml). After 15 minutes, a solution of 3-methoxy-benzene-1,2-dicarbaldehyde (4.53 g, 27.61 mmol) in EtOH (150 ml) was added at 0° C. The reaction mixture was warmed to room temperature, and after 40 minutes, TLC analysis indicated complete conversion. 2 N aqueous HCl (55 ml, 4 equiv) was carefully added at 0° C., and the mixture was extracted with EtOAc (1.5 liter in total). The combined organic layers were washed with concentrated aqueous NH4Cl solution (200 ml), brine (400 ml), dried over Na2SO4, filtered and concentrated in vacuo. The residue was purified via flash chromatography (gradient of toluene/hexane 5:5 to 10:0) to afford the title compound (0.942 g, 12%, inseparable 1:1.15 mixture of regioisomers A:B) as a yellow oil. 1H NMR (400 MHz, CDCl3): δ=8.87 (s, 1H isomer A), 8.69 (s, 1H isomer B), 8.33 (s, 1H isomer B), 8.15 (s, 1H isomer A), 7.64-7.59 (m, 1H isomer A+1H isomer B), 7.53 (d, J=8.1 Hz, 1H isomer B), 7.51 (d, J=8.3 Hz, 1H isomer A), 7.02 (d, J=6.5 Hz, 1H isomer B), 7.00 (d, J=7.8 Hz, 1H isomer A), 4.42 (q, J=7.3 Hz, 2H isomer A), 4.41 (q, J=7.1 Hz, 2H isomer B), 4.04 (s, 3H isomer A), 4.03 (s, 3H isomer B), 1.38 (t, J=6.3 Hz, 3H isomer A+3H isomer B). MS (ES+): 276 (M+H)+.






Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:10])[CH2:5][CH2:6][N+:7]([O-:9])=[O:8])[CH3:2].[Na].[CH3:12][O:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([CH:20]=O)[C:15]=1[CH:22]=O.Cl>CCO>[CH2:1]([O:3][C:4]([C:5]1[C:6]([N+:7]([O-:9])=[O:8])=[CH:20][C:16]2[C:15](=[C:14]([O:13][CH3:12])[CH:19]=[CH:18][CH:17]=2)[CH:22]=1)=[O:10])[CH3:2] |^1:10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
16.25 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(CC[N+](=O)[O-])=O
|
|
Name
|
|
|
Quantity
|
2.54 g
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
|
Name
|
|
|
Quantity
|
110 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
Step Two
|
Name
|
|
|
Quantity
|
4.53 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C(=CC=C1)C=O)C=O
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
Step Three
|
Name
|
|
|
Quantity
|
55 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
after 40 minutes
|
|
Duration
|
40 min
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with EtOAc (1.5 liter in total)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with concentrated aqueous NH4Cl solution (200 ml), brine (400 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified via flash chromatography (gradient of toluene/hexane 5:5 to 10:0)
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(=O)C1=CC2=C(C=CC=C2C=C1[N+](=O)[O-])OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

